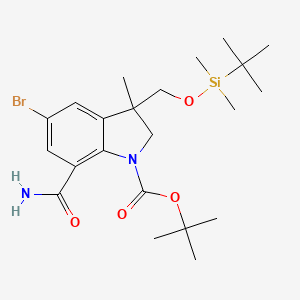
1-Chloro-3-((triisopropylsilyl)oxy)propan-2-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-3-((triisopropylsilyl)oxy)propan-2-OL is an organic compound with the molecular formula C12H27ClO2Si. It is a chlorinated alcohol derivative that features a triisopropylsilyl (TIPS) protecting group. This compound is often used in organic synthesis due to its unique reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
1-Chloro-3-((triisopropylsilyl)oxy)propan-2-OL can be synthesized through several methods. One common approach involves the reaction of 3-chloro-1,2-propanediol with triisopropylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through controlled reaction parameters and advanced purification techniques such as distillation or chromatography.
化学反应分析
Types of Reactions
1-Chloro-3-((triisopropylsilyl)oxy)propan-2-OL undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form alkanes or alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of azides, thiols, or amines.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or secondary alcohols.
科学研究应用
1-Chloro-3-((triisopropylsilyl)oxy)propan-2-OL has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Chloro-3-((triisopropylsilyl)oxy)propan-2-OL involves its reactivity as a chlorinated alcohol. The chlorine atom can act as a leaving group in substitution reactions, while the hydroxyl group can participate in oxidation and reduction reactions. The triisopropylsilyl group provides steric protection, enhancing the compound’s stability and selectivity in reactions.
相似化合物的比较
Similar Compounds
- 1-Chloro-3-methoxy-2-propanol
- 3-Chloro-1-propanol
- 1-Chloro-2-propanol
Uniqueness
1-Chloro-3-((triisopropylsilyl)oxy)propan-2-OL is unique due to the presence of the triisopropylsilyl protecting group, which imparts greater stability and selectivity in chemical reactions compared to similar compounds without this group. This makes it particularly valuable in synthetic organic chemistry for the preparation of complex molecules.
属性
分子式 |
C12H27ClO2Si |
|---|---|
分子量 |
266.88 g/mol |
IUPAC 名称 |
1-chloro-3-tri(propan-2-yl)silyloxypropan-2-ol |
InChI |
InChI=1S/C12H27ClO2Si/c1-9(2)16(10(3)4,11(5)6)15-8-12(14)7-13/h9-12,14H,7-8H2,1-6H3 |
InChI 键 |
XJCYJFKJXOFQSC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC(CCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1S,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13049235.png)
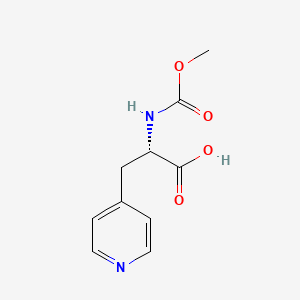

![6-Benzyl 2-(tert-butyl) 8-formyl-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate](/img/structure/B13049263.png)
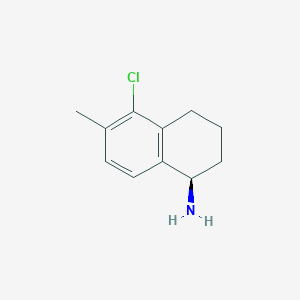
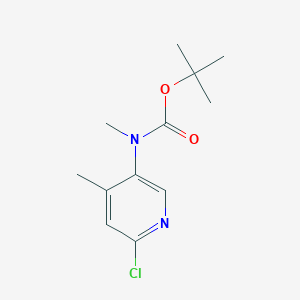
![3-[(1E)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]-4-hydroxy-6-methyl-2H-pyran-2-one;dimethylamine](/img/structure/B13049271.png)
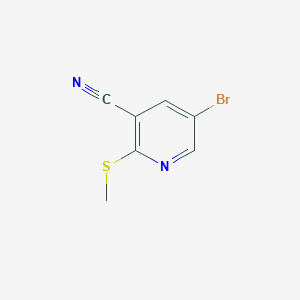
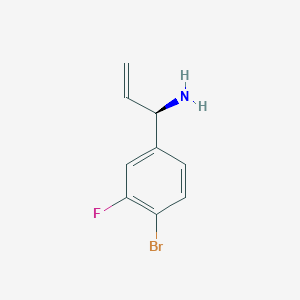
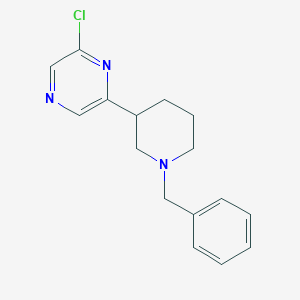
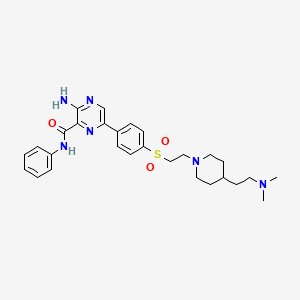
![(1R)-1-[4-(Difluoromethyl)phenyl]propylamine](/img/structure/B13049298.png)
